Triphenylarsine oxide hydrate
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Overview
Description
Triphenylarsine oxide hydrate is a chemical compound with the formula (C₆H₅)₃AsO·xH₂O. It is an organoarsenic compound that is often used as a ligand and reagent in coordination chemistry and organic synthesis. The compound is known for its crystalline structure and is typically colorless.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylarsine oxide can be synthesized through several methods:
Oxidation of Triphenylarsine: One common method involves the oxidation of triphenylarsine using hydrogen peroxide. In this process, triphenylarsine is dissolved in acetone, and hydrogen peroxide is added dropwise while maintaining the temperature at 25-30°C.
Reaction with Bromine and Water: Another method involves the reaction of triphenylarsine with bromine to form triphenylarsine dibromide, which is then hydrolyzed to produce triphenylarsine oxide.
Industrial Production Methods
Industrial production of triphenylarsine oxide typically follows the oxidation method due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Triphenylarsine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to triphenylarsine under specific conditions.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Acetone, benzene, ethanol.
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Triphenylarsine.
Substitution: Various substituted arsenic compounds.
Scientific Research Applications
Triphenylarsine oxide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of triphenylarsine oxide involves its ability to form complexes with metals and other molecules. The arsenic atom in the compound can coordinate with various metal ions, facilitating reactions and forming stable complexes. This property is utilized in both chemical synthesis and biological applications.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but contains phosphorus instead of arsenic.
Triphenylstibine oxide: Contains antimony instead of arsenic.
Triphenylamine oxide: Contains nitrogen instead of arsenic.
Uniqueness
Triphenylarsine oxide is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and nitrogen analogs. Its ability to form stable complexes with metals makes it particularly valuable in coordination chemistry and industrial applications .
Properties
CAS No. |
24114-40-7 |
---|---|
Molecular Formula |
C18H17AsO2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
diphenylarsorylbenzene;hydrate |
InChI |
InChI=1S/C18H15AsO.H2O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H2 |
InChI Key |
PEKWVJLCRIPPBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3.O |
Origin of Product |
United States |
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